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molecular formula C12H10ClNO3S B8554089 5-(3-Chloro-phenyl)-2-ethoxy-thiazole-4-carboxylic acid

5-(3-Chloro-phenyl)-2-ethoxy-thiazole-4-carboxylic acid

Cat. No. B8554089
M. Wt: 283.73 g/mol
InChI Key: XJYZLJLXOWUBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288435B2

Procedure details

prepared by reaction of 2-bromo-5-(3-chloro-phenyl)-thiazole-4-carboxylic acid methyl ester with EtOH. LC-MS: tR=0.98 min; [M+H]+=284.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7](Br)[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[CH:11]=1)=[O:4].[CH3:18][CH2:19][OH:20]>>[Cl:16][C:12]1[CH:11]=[C:10]([C:9]2[S:8][C:7]([O:20][CH2:19][CH3:18])=[N:6][C:5]=2[C:3]([OH:2])=[O:4])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N=C(SC1C1=CC(=CC=C1)Cl)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C1=C(N=C(S1)OCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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